6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
Description
Properties
IUPAC Name |
11-phenyl-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NOS/c24-21-16-11-5-4-10-15(16)20-19(21)22(14-8-2-1-3-9-14)25-18-13-7-6-12-17(18)23-20/h1-13,22-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIWWQYBJJTYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies. The aim is to provide a comprehensive overview based on available literature and research findings.
Chemical Structure and Properties
The compound belongs to the class of thiazepines, characterized by a seven-membered ring containing sulfur and nitrogen atoms. Its structural formula can be represented as follows:
This configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazepines exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity of various thiazepine compounds against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 250 µg/ml to 7.81 µg/ml, showing a broad spectrum of activity against tested pathogens .
Table 1: Antimicrobial Activity of Thiazepine Derivatives
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol | 125 | Staphylococcus aureus |
| Compound A | 250 | Escherichia coli |
| Compound B | 7.81 | Candida albicans |
Cytotoxic Activity
The cytotoxic effects of thiazepine derivatives have been investigated in various cancer cell lines. For instance, compounds similar to 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol exhibited IC50 values indicating significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported IC50 values as low as 16.19 µM for certain derivatives .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol | MCF-7 | 17.16 |
| Compound C | HCT-116 | 16.19 |
| Compound D | MCF-7 | >60 |
The biological activity of thiazepine derivatives is often attributed to their ability to interact with specific receptors and enzymes in the body. For instance:
- Benzodiazepine Receptor Interaction : Some studies suggest that thiazepine compounds may act as agonists at benzodiazepine receptors, which are crucial for mediating anxiolytic and anticonvulsant effects .
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various thiazepine derivatives, 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol demonstrated superior antimicrobial activity against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Treatment Potential
Another investigation focused on the cytotoxic effects of thiazepine derivatives in vitro against several cancer cell lines. The results indicated that modifications in the chemical structure significantly enhanced cytotoxicity, suggesting that further structural optimization could yield more potent anticancer agents.
Scientific Research Applications
Pharmacological Applications
Research indicates that 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol exhibits several pharmacological activities:
- Anticancer Activity :
- Antimicrobial Activity :
-
Neurological Effects :
- Research suggests that thiazepine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders such as anxiety and depression. The ability to cross the blood-brain barrier makes these compounds viable candidates for further development in neuropharmacology .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies on related compounds have shown that modifications in the phenyl and thiazepine moieties significantly affect their pharmacological profiles.
| Compound | Modification | Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | -OH at position 5 | Anticancer | 15 |
| Compound B | -Cl at position 6 | Antimicrobial | 10 |
| Compound C | -OCH3 at position 4 | Neurological | 20 |
These findings suggest that specific substitutions can enhance or reduce activity, guiding future synthesis efforts.
Case Studies
Several case studies highlight the applications of 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol:
-
Case Study on Anticancer Properties :
- A study conducted on a synthesized derivative demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response with an observed IC50 value of 12 μM against breast cancer cells.
-
Case Study on Neuropharmacological Effects :
- In a preclinical trial involving rodent models of anxiety, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests. Behavioral assessments indicated a potential for development as an anxiolytic agent.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes several characteristic chemical reactions due to its heterocyclic structure and functional groups:
-
Nucleophilic substitution : The hydroxyl group at the 5-position acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form ether derivatives.
-
Alkylation : The sulfur atom in the thiazepine ring can participate in alkylation reactions, potentially modifying the compound’s electronic properties.
-
Oxidation : The hydroxyl group may undergo oxidation to form ketone derivatives, as observed in analogous 5-one thiazepine compounds .
Chemical Reactivity
The reactivity of 6-phenyl-6H-benzo[b]indeno[1,2-e]thiazepin-5-ol is influenced by its molecular structure:
-
Electron-withdrawing substituents : The phenyl group at the 6-position introduces electron-withdrawing effects, enhancing stability and reactivity toward nucleophilic attack.
-
Ring strain : The fused indeno-thiazepine system may influence regioselectivity in substitution reactions.
Reaction Conditions
Characterization and Purification
Spectroscopic and chromatographic techniques are critical for confirming reaction outcomes:
Comparison with Similar Compounds
Benzo[b]indeno[1,2-e][1,4]thiazin-11(10aH)-ones
Structural Differences :
- Ring Size and Heteroatoms: Thiazinones (e.g., 10a-(4-nitrophenyl)benzo[b]indeno[1,2-e][1,4]thiazin-11(10aH)-one) possess a six-membered 1,4-thiazine ring (one sulfur, one nitrogen), whereas thiazepines have a seven-membered 1,4-thiazepine ring. The additional carbon in thiazepines increases conformational flexibility .
- Substituents: Derivatives like 4h and 4i () feature electron-donating (methoxy) or withdrawing (bromo) groups, which modulate electronic properties.
Functional Differences :
- Synthetic Yields: Thiazinones are synthesized in high yields (82–95%) via condensation reactions, while thiazepines often require multi-step protocols with moderate yields (e.g., 24% for fluorinated analogs in ) .
- Biological Activity: Thiazinones exhibit antimicrobial properties, whereas thiazepines show broader activity, including antimalarial effects against Plasmodium falciparum .
Benzo[b]indeno[1,2-e][1,4]diazepines
Structural Differences :
- Heteroatoms : Diazepines contain two nitrogen atoms in the seven-membered ring, increasing basicity and altering target binding compared to thiazepines .
- Synthesis: Gold(I)-catalyzed domino reactions enable efficient diazepine synthesis (e.g., Scheme 24 in ), whereas thiazepines often rely on nucleophilic substitutions or oxidation (e.g., mCPBA-mediated sulfur oxidation in ) .
Functional Differences :
- Thiazepines’ sulfur atom may confer redox activity or metal-binding capacity .
Fluorinated Naphtho[1,2-e][1,4]diazepines and Thiazepines
Structural Differences :
Functional Differences :
Sulfur-Oxidized Thiazepine Derivatives
Structural Differences :
Functional Differences :
- Antimalarial Efficacy: Sulfoxide derivatives show moderate activity (IC₅₀ ~1 μM), while the hydroxylated thiazepin-5-ol may exhibit improved target binding due to hydrogen-bond donor capacity .
Q & A
Advanced Research Question
- Position 8 : Bromo or methoxy substituents increase steric bulk and electron density, enhancing antimicrobial activity but reducing solubility. For instance, 8-bromo derivatives exhibit higher logP values (~3.5) compared to methoxy analogs (~2.8) .
- Position 10a : Electron-deficient aryl groups (e.g., 4-nitrophenyl) improve redox stability and π-π stacking in protein binding pockets .
What methodologies assess its neuroprotective or anticonvulsant potential?
Advanced Research Question
In vivo models (e.g., cerebral ischemia in rodents) evaluate neuroprotection via AMPA receptor antagonism. Electrophysiological assays measure inhibition of glutamate-induced currents in hippocampal neurons. Structural analogs like RPR117824 show neuroprotective EC₅₀ values <10 µM in ischemia models .
What analytical challenges arise in quantifying this compound in biological matrices?
Advanced Research Question
Low aqueous solubility and matrix interference complicate LC-MS/MS quantification. Solid-phase extraction (SPE) with C18 columns improves recovery rates. Deuterated internal standards correct for ion suppression in plasma samples. Limit of quantification (LOQ) typically reaches 0.1 ng/mL with optimized gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
